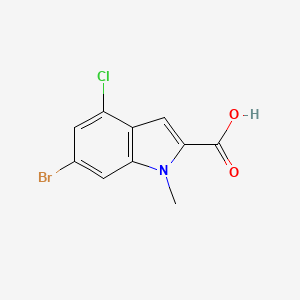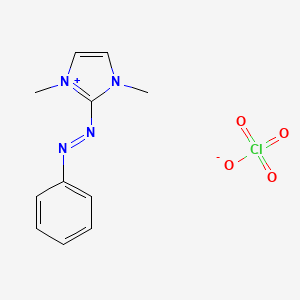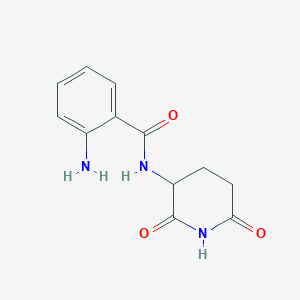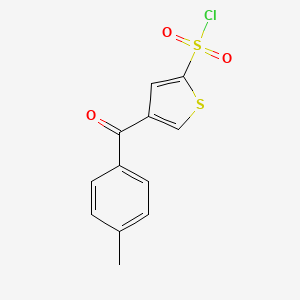
4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a 4-methylbenzoyl group and a sulfonyl chloride group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride typically involves the following steps:
Thiophene Derivative Synthesis: Starting with thiophene, various derivatives can be synthesized through electrophilic substitution reactions.
Benzoylation: The thiophene derivative undergoes benzoylation to introduce the 4-methylbenzoyl group. This can be achieved using 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Sulfonylation: The benzoylated thiophene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed:
Sulfonyl Chlorides: Oxidation can yield sulfonyl chlorides, which are useful intermediates in organic synthesis.
Sulfonic Acids: Further oxidation can produce sulfonic acids, which have applications in detergents and pharmaceuticals.
Substitution Products: Nucleophilic substitution can lead to the formation of amides, esters, and other derivatives.
Applications De Recherche Scientifique
4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the type of reaction being performed.
Comparaison Avec Des Composés Similaires
4-(4-Methylbenzoyl)thiophene-2-sulfonyl chloride is similar to other thiophene derivatives and sulfonyl chlorides, but it has unique properties due to the presence of the 4-methylbenzoyl group. Some similar compounds include:
Thiophene-2-sulfonyl chloride: Lacks the 4-methylbenzoyl group.
4-Methylbenzoyl chloride: Lacks the thiophene ring and sulfonyl chloride group.
Benzoyl chloride: Lacks the thiophene ring and the methyl group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C12H9ClO3S2 |
|---|---|
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
4-(4-methylbenzoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C12H9ClO3S2/c1-8-2-4-9(5-3-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3 |
Clé InChI |
IQSMNEYKIQOIIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)
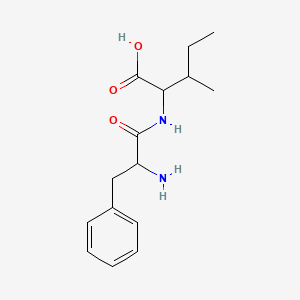
![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)
![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)
![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)

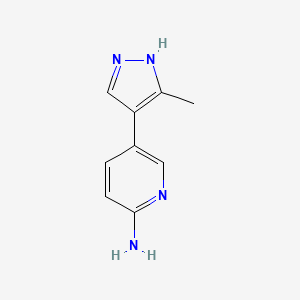
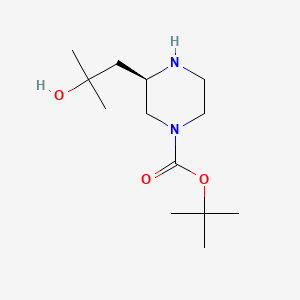

![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
